molecular formula C20H19IN2O3 B15042448 Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15042448
M. Wt: 462.3 g/mol
InChI Key: XTTSPYMNJGQAPB-UHFFFAOYSA-N
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Description

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a substituted benzyl ester and a 2-iodophenyl group at the 4-position. Its synthesis typically involves the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea derivatives . The iodine substituent confers unique electronic and steric properties, influencing reactivity and biological activity. Structural characterization often employs techniques like IR, NMR, and X-ray crystallography, supported by programs such as SHELX .

Properties

Molecular Formula

C20H19IN2O3

Molecular Weight

462.3 g/mol

IUPAC Name

benzyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H19IN2O3/c1-13-17(19(24)26-12-14-8-4-3-5-9-14)18(22-20(25)23(13)2)15-10-6-7-11-16(15)21/h3-11,18H,12H2,1-2H3,(H,22,25)

InChI Key

XTTSPYMNJGQAPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of iodophenethylamines with phenylacetaldehydes to form aminonitriles, which are then treated with i-propyl magnesium chloride to undergo a Bruylants reaction . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the tetrahydropyrimidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of substituent variations at the 4-position phenyl group

Compound Name (Ester Group) Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Source
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Iodo Not reported Not reported ~461 (estimated) Not explicitly provided
Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chloro 215 70 320.78 IR: 1708 cm⁻¹ (ester C=O), 1615 cm⁻¹ (amide C=O)
Benzyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,3-Dichloro 128–131 93 405.27 ¹H NMR (CDCl₃): δ 2.57 (s, 3H, CH₃), 3.14 (s, 3H, CH₃)
Benzyl 4-(3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitro Not reported Not reported 393.39 MDL: MFCD01151981

Key Observations :

  • Steric Effects : The bulky iodine atom may hinder rotational freedom, affecting molecular conformation and intermolecular interactions .

Ester Group Modifications

Table 2: Impact of ester groups on physicochemical properties

Compound Name Ester Group Melting Point (°C) Yield (%) Notable Features Source
This compound Benzyl Not reported Not reported Enhanced lipophilicity due to benzyl group
Allyl 4-(3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Allyl 125–126 85 Lower thermal stability compared to benzyl analogs
4-Methoxybenzyl 4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxybenzyl Yellow powder (mp not specified) Not reported Methoxy group increases solubility in polar solvents

Key Observations :

  • Benzyl vs. Allyl Esters : Benzyl esters generally exhibit higher yields (e.g., 93% for dichlorophenyl analog ) compared to allyl derivatives (85%), likely due to better stability during cyclocondensation.
  • Polar Substituents : The 4-methoxybenzyl group enhances polarity, improving aqueous solubility, which is critical for biological applications .

Biological Activity

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:

C18H18IN2O3\text{C}_{18}\text{H}_{18}\text{I}\text{N}_{2}\text{O}_{3}

The synthesis typically involves the formation of the tetrahydropyrimidine ring followed by the introduction of the benzyl and iodophenyl groups. The detailed synthetic pathway is crucial for understanding how modifications can impact biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

  • Anticancer Activity :
    • The compound exhibits promising anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties :
    • Research has demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
  • Enzyme Inhibition :
    • It has been identified as a potential inhibitor of specific enzymes such as α-glycosidase and β-amylase. This inhibition could have implications for managing conditions like diabetes by regulating carbohydrate metabolism .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
  • Antimicrobial Activity Assessment : In vitro tests showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Research Findings Summary Table

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibitory effect on S. aureus and E. coli
Enzyme InhibitionInhibits α-glycosidase activity

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